tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate
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Overview
Description
tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is an organic compound that belongs to the class of carbamates. This compound is characterized by the presence of a tert-butyl group, a pyridine ring, and a pyrrolidine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate typically involves the reaction of tert-butyl chloroformate with 3-(1-methylpyrrolidin-2-yl)pyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogens or other substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced pyrrolidine derivatives.
Substitution: Formation of halogenated pyridine derivatives.
Scientific Research Applications
tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in drug development for targeting specific biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The compound may also interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl (2-(pyrrolidin-3-yl)ethyl)carbamate
- tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate
- tert-Butyl ®-(1-(3-methylbutanoyl)pyrrolidin-3-yl)carbamate
Uniqueness
tert-Butyl (3-(1-methylpyrrolidin-2-yl)pyridin-2-yl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research fields .
Properties
Molecular Formula |
C15H23N3O2 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
tert-butyl N-[3-(1-methylpyrrolidin-2-yl)pyridin-2-yl]carbamate |
InChI |
InChI=1S/C15H23N3O2/c1-15(2,3)20-14(19)17-13-11(7-5-9-16-13)12-8-6-10-18(12)4/h5,7,9,12H,6,8,10H2,1-4H3,(H,16,17,19) |
InChI Key |
RHKKJLHWVJMMLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=C(C=CC=N1)C2CCCN2C |
Origin of Product |
United States |
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